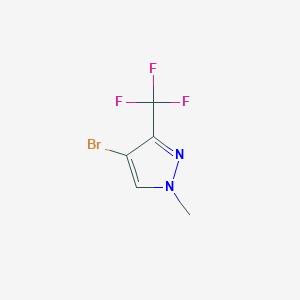

4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Vue d'ensemble

Description

The compound "4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole" is a halogenated pyrazole derivative characterized by the presence of a bromine atom and a trifluoromethyl group attached to its pyrazole ring. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The presence of bromine and trifluoromethyl groups can significantly influence the chemical reactivity and physical properties of the molecule, making it a valuable intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives has been reported to afford 4-trifluoromethyl pyrazoles with excellent regioselectivity . Additionally, a copper-mediated domino cyclization/trifluoromethylation/deprotection process using trifluoromethyltrimethylsilane (TMSCF3) as the CF3 source has been described for the synthesis of 4-(trifluoromethyl)pyrazoles . These methods highlight the versatility of copper catalysis in the construction of pyrazole cores with trifluoromethyl groups.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure and tautomerism of 4-bromo substituted 1H-pyrazoles have been studied, revealing the predominance of 3-bromo tautomers in both solid state and solution . The molecular and supramolecular structures of related compounds, such as 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, have been established by X-ray diffraction, showcasing the influence of substituents on the overall conformation and intermolecular interactions .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be explored through various chemical reactions. For instance, the electro-catalyzed multicomponent transformation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to 1,4-dihydropyrano[2,3-c]pyrazole derivatives has been achieved in a green medium . Moreover, the regio-selective synthesis of pyrazole-4-carboxylates under ultrasonic irradiation using indium bromide as a catalyst demonstrates the potential for efficient cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. Quantum mechanical calculations and spectroscopic investigations provide insights into the vibrational frequencies, molecular electrostatic potential, and non-linear optical properties of these compounds . Additionally, the study of structure-activity relationships in antifungal agents based on pyrazole carboxylic acid amides highlights the importance of molecular features in determining biological activity .

Applications De Recherche Scientifique

1. Organometallic Methods and Heterocyclic Functionalization

Research by Schlosser et al. (2002) explored the site-selective functionalization of trifluoromethyl-substituted pyrazoles using modern organometallic methods. This study demonstrated that 1-methyl-3-(trifluoromethyl)pyrazole and its derivatives, including 4-bromo-1-methyl-3-(trifluoromethyl)pyrazole, could be selectively functionalized at various positions using different organometallic reagents. This process allows for the creation of a range of isomers and congeners, highlighting the compound's versatility in synthetic chemistry (Schlosser, Volle, Leroux, & Schenk, 2002).

2. Catalytic Synthesis

Lu et al. (2019) described a copper-catalyzed synthesis method for creating 4-trifluoromethyl pyrazoles. This process involved the cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives. The method resulted in the production of 4-trifluoromethyl pyrazoles with high regioselectivity and in moderate to excellent yields, demonstrating the potential of 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole in catalytic synthesis (Lu, Man, Zhang, Lin, Lin, & Weng, 2019).

3. Synthesis and Characterization for Antimicrobial Activities

Pundeer et al. (2013) conducted research on the synthesis of novel compounds derived from 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole, evaluating their antibacterial and antifungal activities. The study showed that these compounds exhibited significant antimicrobial properties, suggesting potential applications in developing new therapeutic agents (Pundeer, Sushma, Kiran, Sharma, Aneja, & Prakash, 2013).

4. Tautomerism Studies

Trofimenko et al. (2007) investigated the tautomerism of 4-bromo-1H-pyrazoles, including derivatives such as 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole. The study provided insights into the tautomeric forms in the solid state and solution, contributing to the understanding of the chemical behavior and stability of these compounds (Trofimenko, Yap, Jové, Claramunt, García, María, Alkorta, & Elguero, 2007).

5. Application in Agrochemical and Medicinal Chemistry

Lam et al. (2022) reported on the synthesis of a trifluoromethylated indenopyrazole derivative, highlighting the potential applications of fluorinated pyrazoles in agrochemical and medicinal chemistry. Their work underscored the medicinal relevance of such compounds, including their use as pesticides and antitumor drugs (Lam, Park, & Sloop, 2022).

Safety and Hazards

The safety information for “4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole” indicates that it is potentially harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Propriétés

IUPAC Name |

4-bromo-1-methyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF3N2/c1-11-2-3(6)4(10-11)5(7,8)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAYNGPUOOUEAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383296 | |

| Record name | 4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |

CAS RN |

497832-99-2 | |

| Record name | 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497832-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone](/img/structure/B1273218.png)